molecular formula C18H21BrN6O3 B2830783 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-34-7

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2830783
CAS No.: 685106-34-7
M. Wt: 449.309
InChI Key: SPRMCPPHWRWAPT-DNTJNYDQSA-N
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Description

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21BrN6O3 and its molecular weight is 449.309. The purity is usually 95%.
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Scientific Research Applications

Bioactive Compound Discovery from Marine Sources

Research involving bromophenols and nucleoside base derivatives from marine algae highlights the potential of marine-derived compounds in drug discovery. A study on the red alga Rhodomela confervoides isolated new bromophenols C-N coupled with nucleoside base derivatives, which were characterized by spectroscopic and chemical methods, including HRMS and 2D NMR data. Although this study does not directly mention the specific compound , it underscores the significance of marine biodiversity in discovering bioactive molecules with potential therapeutic applications (Ma et al., 2007) Ma et al., 2007.

Synthetic Approaches and Derivatives for Neurodegenerative Diseases

The synthesis of tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has been investigated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, designed to improve water solubility and evaluated for their ability to inhibit monoamine oxidases (MAO) and bind to adenosine receptor subtypes, represent a synthetic strategy aiming at dual or triple target-directed ligands. This approach may offer new therapeutic avenues for diseases like Alzheimer's and Parkinson's (Brunschweiger et al., 2014) Brunschweiger et al., 2014.

Chemical Synthesis and Structural Studies

The reactions of methoxybenzylidene derivatives with nucleophilic reagents have been explored for the synthesis of various structures, potentially including the compound of interest. Such studies provide foundational knowledge for the chemical synthesis of complex molecules, contributing to the development of new materials or bioactive compounds with specific functionalities (Tetere et al., 2011) Tetere et al., 2011.

Antimicrobial and Antitubercular Activity

Compounds with structural similarities to the specified molecule have been evaluated for their antimicrobial and antitubercular activities. For instance, antimycobacterial purines carrying various substituents demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. Such research underlines the potential of purine derivatives in contributing to the development of new antimicrobial agents, addressing the urgent need for novel treatments against resistant bacterial strains (Braendvang & Gundersen, 2007) Braendvang & Gundersen, 2007.

Properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O3/c1-10(2)9-25-14-15(24(3)18(27)22-16(14)26)21-17(25)23-20-8-11-7-12(19)5-6-13(11)28-4/h5-8,10H,9H2,1-4H3,(H,21,23)(H,22,26,27)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRMCPPHWRWAPT-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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